N-[(E)-[4-(3-naphthalen-1-yl-5-phenyl-3,4-dihydropyrazol-2-yl)phenyl]methylideneamino]pyridine-4-carboxamide
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Overview
Description
N-[(E)-[4-(3-naphthalen-1-yl-5-phenyl-3,4-dihydropyrazol-2-yl)phenyl]methylideneamino]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines several aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[4-(3-naphthalen-1-yl-5-phenyl-3,4-dihydropyrazol-2-yl)phenyl]methylideneamino]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of the Dihydropyrazole Ring: This step involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the dihydropyrazole ring.
Introduction of Naphthalene and Phenyl Groups: The naphthalene and phenyl groups are introduced through Friedel-Crafts acylation or alkylation reactions, using appropriate naphthalene and phenyl derivatives.
Coupling with Pyridine-4-carboxamide: The final step involves the coupling of the dihydropyrazole intermediate with pyridine-4-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[4-(3-naphthalen-1-yl-5-phenyl-3,4-dihydropyrazol-2-yl)phenyl]methylideneamino]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(E)-[4-(3-naphthalen-1-yl-5-phenyl-3,4-dihydropyrazol-2-yl)phenyl]methylideneamino]pyridine-4-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: It may have potential as a fluorescent probe or a bioactive molecule for studying biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[(E)-[4-(3-naphthalen-1-yl-5-phenyl-3,4-dihydropyrazol-2-yl)phenyl]methylideneamino]pyridine-4-carboxamide depends on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
N-[(E)-[4-(3-naphthalen-1-yl-5-phenyl-3,4-dihydropyrazol-2-yl)phenyl]methylideneamino]pyridine-4-carboxamide can be compared with other similar compounds, such as:
Naphthalene Derivatives:
Dihydropyrazole Derivatives: Compounds with dihydropyrazole rings, which may exhibit similar reactivity and biological activities.
Pyridine Carboxamide Derivatives: Compounds with pyridine carboxamide groups, which may have similar coordination chemistry and potential therapeutic properties.
The uniqueness of this compound lies in its specific combination of these structural features, which may confer unique properties and applications.
Properties
IUPAC Name |
N-[(E)-[4-(3-naphthalen-1-yl-5-phenyl-3,4-dihydropyrazol-2-yl)phenyl]methylideneamino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25N5O/c38-32(26-17-19-33-20-18-26)35-34-22-23-13-15-27(16-14-23)37-31(21-30(36-37)25-8-2-1-3-9-25)29-12-6-10-24-7-4-5-11-28(24)29/h1-20,22,31H,21H2,(H,35,38)/b34-22+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOBGESELLTWPC-PPOKSSTKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C=NNC(=O)C4=CC=NC=C4)C5=CC=CC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)/C=N/NC(=O)C4=CC=NC=C4)C5=CC=CC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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